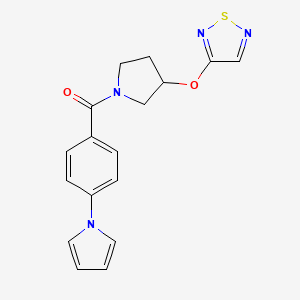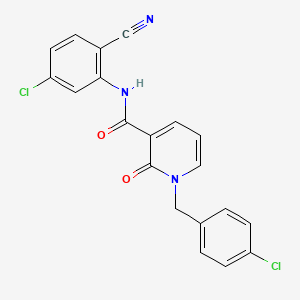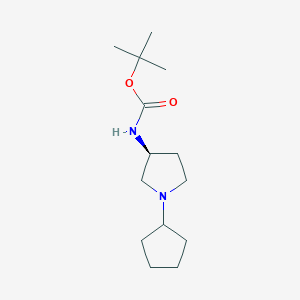
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate
Übersicht
Beschreibung
“(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate” is a chemical compound. Based on its nomenclature, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which is derived from carbamic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a carbamate derivative . The exact synthesis process for this specific compound isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrolidine ring attached to a carbamate group. The “(S)-tert-Butyl” part of the name suggests the presence of a tertiary butyl group, which is a four-carbon branch .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidines and carbamates both participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyrrolidine ring often have basic properties due to the presence of a nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Manufacturing
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is used in the synthesis of various compounds. For instance, it's an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. An efficient synthesis process was developed through a one-pot, two-step telescoped sequence starting from readily available materials, resulting in high purity and yield (Li et al., 2012).
Chemical Reactions and Molecular Structure
This compound plays a role in chemical reactions like the Diels-Alder reaction, which involves the preparation of complex molecular structures such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate (Padwa et al., 2003). Furthermore, it has been utilized in studying hydrogen bonding interactions in crystals, demonstrating the significance of molecular orientation and dipole moments in molecular structures (Baillargeon et al., 2014).
Synthesis of Pharmaceutical Intermediates
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate is utilized in the synthesis of pharmaceutical intermediates. For example, its derivatives have been studied for antiarrhythmic and hypotensive activities (Chalina et al., 1998). Additionally, it's involved in the creation of peptide deformylase inhibitors, which are significant in developing new antibiotics (Chen et al., 2004).
Development of Chiral Ligands and PNAs
Optically active derivatives of this compound are used as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), essential in various biochemical applications (Xu & Appella, 2006).
Role in Thermodynamic Studies
The compound has also been investigated for its thermodynamic properties, including heat capacities and phase transitions, contributing to a better understanding of its physical properties and stability (Zeng et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-cyclopentylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-8-9-16(10-11)12-6-4-5-7-12/h11-12H,4-10H2,1-3H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIOFJINUUTMG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


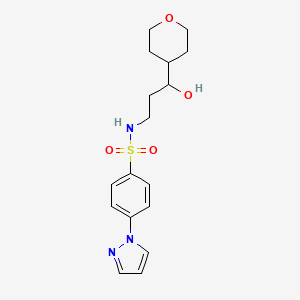
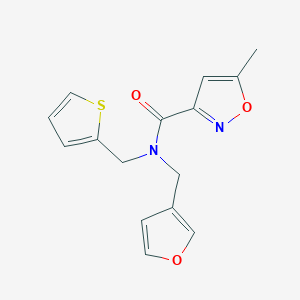
![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)
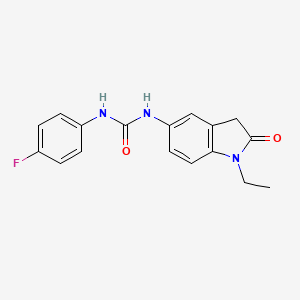
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)
![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)
![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
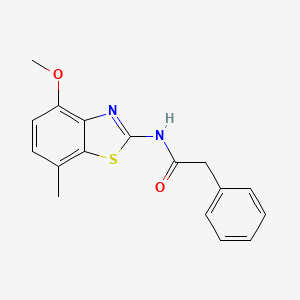
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
